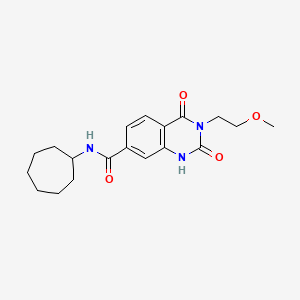

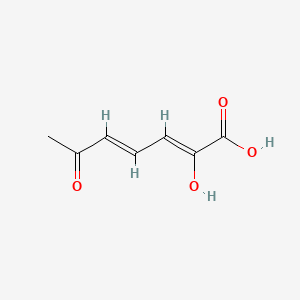

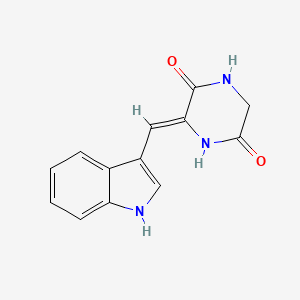

![molecular formula C17H18N2 B1234289 trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitril CAS No. 300364-84-5](/img/structure/B1234289.png)

trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitril

Übersicht

Beschreibung

trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile: is a chemical compound with the molecular formula C17H18N2 and a molecular weight of 250.34 g/mol . It is commonly used as a matrix substance for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) . This compound is known for its high purity, typically ≥99.0% (HPLC) .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile is used as a matrix for MALDI-MS, which is a technique for analyzing biomolecules and large organic molecules .

Biology: In biological research, this compound is used to study protein-ligand interactions and to analyze complex biological samples .

Medicine: In medicine, it is used in the development of diagnostic tools and in the analysis of pharmaceutical compounds .

Industry: In the industrial sector, it is used in the production of advanced materials and in the analysis of polymers and other complex materials .

Biochemische Analyse

Biochemical Properties

trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile is involved in various biochemical reactions due to its ability to facilitate the ionization of biomolecules in MALDI-MS . It interacts with a range of enzymes, proteins, and other biomolecules by forming a matrix that absorbs laser energy and transfers it to the analytes. This interaction is primarily physical, involving the absorption of UV or IR wavelengths, which assists in the ionization of the compound being studied .

Cellular Effects

The effects of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile on cells and cellular processes are largely indirect, as its primary function is to serve as a matrix in MALDI-MS . Its presence can influence cell function by facilitating the detection and analysis of cellular components, thereby aiding in the study of cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile exerts its effects through its role as a MALDI matrix material . It absorbs laser energy and transfers it to the analytes, causing their ionization. This process involves the formation of a crystalline matrix that efficiently absorbs UV or IR wavelengths, enabling the ionization of the compound being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile can change over time due to factors such as stability and degradation . The compound is known for its stability, but prolonged exposure to certain conditions may lead to degradation, affecting its efficiency as a MALDI matrix . Long-term studies have shown that its effectiveness in facilitating ionization remains consistent over time, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile in animal models have not been extensively studied, as its primary use is in MALDI-MS . It is important to consider potential toxic or adverse effects at high doses. Studies on similar compounds suggest that careful dosage control is necessary to avoid any negative impacts on animal health .

Metabolic Pathways

trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile is not directly involved in metabolic pathways, as its primary function is as a MALDI matrix . Its interaction with enzymes and cofactors during the ionization process can provide valuable insights into metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile is transported and distributed primarily through its role as a MALDI matrix . It interacts with transporters and binding proteins to facilitate its localization and accumulation in specific areas where ionization is required .

Subcellular Localization

The subcellular localization of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile is determined by its function as a MALDI matrix . It is directed to specific compartments or organelles where ionization of analytes is needed. This localization is influenced by targeting signals and post-translational modifications that ensure its proper function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile involves the reaction of 4-tert-butylbenzaldehyde with malononitrile in the presence of a base, such as piperidine . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: It can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted malononitrile derivatives.

Wirkmechanismus

The mechanism of action of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile in MALDI-MS involves the absorption of laser energy, which leads to the desorption and ionization of the analyte molecules . The compound acts as a matrix, facilitating the transfer of energy from the laser to the analyte, resulting in the formation of ions that can be detected and analyzed by mass spectrometry .

Vergleich Mit ähnlichen Verbindungen

- α-Cyano-4-hydroxycinnamic acid

- 2,5-Dihydroxybenzoic acid

- Sinapic acid

Comparison: Compared to these similar compounds, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile offers unique advantages in terms of its high purity and its ability to produce strong ion signals with minimal fragmentation . This makes it particularly useful in the analysis of complex biological samples and large biomolecules .

Eigenschaften

IUPAC Name |

2-[(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-13(10-15(11-18)12-19)9-14-5-7-16(8-6-14)17(2,3)4/h5-10H,1-4H3/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIASAVWSBWJWBR-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)C(C)(C)C)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300364-84-5 | |

| Record name | trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) a suitable matrix for MALDI-MS analysis of sensitive compounds?

A: DCTB excels in MALDI-MS due to its ability to promote electron-transfer ionization []. This mechanism is particularly gentle, minimizing fragmentation and enabling the analysis of fragile molecules like fullerenes [, , ], organometallic compounds [], and nanoparticles [, ].

Q2: Can you elaborate on the advantages of using DCTB over other matrices for analyzing specific compound classes?

A: DCTB demonstrates superior performance compared to traditional matrices like sulfur or 9-nitroanthracene when analyzing fluorofullerenes. Its ability to fine-tune the in-plume thermodynamics minimizes unwanted electron-transfer reactions, allowing accurate mass determination of mixtures with varying electron affinities []. Similarly, DCTB outperforms other matrices when studying rotaxane dendrimers [] and various analytes including PAHs, porphyrins, and gold nanoparticles [].

Q3: How does the solvent system used with DCTB impact the analysis of organometallic compounds?

A: Research highlights the critical role of the analyte/matrix solvent mixture when using DCTB for analyzing organometallic compounds []. The choice of solvent directly influences the ionization efficiency and the quality of mass spectra obtained.

Q4: Can DCTB be used for imaging mass spectrometry (MSI)?

A: Yes, DCTB has been successfully employed in MALDI-MSI to visualize the distribution of compounds within biological tissues. For example, it enabled the mapping of rotaxane dendrimers in mice spleens, providing insights into their distribution and stability in vivo []. Similarly, DCTB facilitated the spatial distribution analysis of mescaline in Lophophora williamsii, a succulent plant [].

Q5: What are the key considerations for sample preparation when using DCTB in MALDI-MS?

A: Successful MALDI-MS analysis relies heavily on proper sample preparation. For water-rich plant samples like Lophophora williamsii, low-temperature storage and specific sectioning methods were crucial for preserving analyte integrity and obtaining accurate spatial distribution data [].

Q6: How does the laser intensity affect the fragmentation of analytes when using DCTB?

A: Laser intensity plays a critical role in fragmentation control. Using Au25(SCH2CH2Ph)18 nanoparticles as a model, researchers demonstrated that while threshold laser intensities with DCTB allow intact molecular ion observation, increased intensities induce fragmentation, primarily through the loss of AuL units [].

Q7: What alternatives to DCTB exist for UV-MALDI-MS, and how do they compare?

A: α-Cyanophenylenevinylene (α-CNPV) derivatives are emerging as promising alternatives to DCTB in UV-MALDI-MS, particularly for electron-transfer ionization. These synthetically tunable compounds offer advantages like higher vacuum stability and broader analyte coverage. α-CNPV-CH3, for instance, outperformed DCTB in analyzing petroporphyrins, conjugated polymers, and fullerene derivatives [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

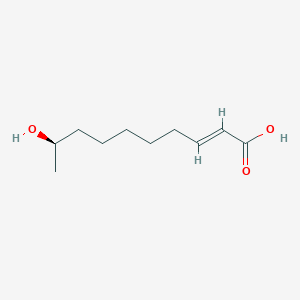

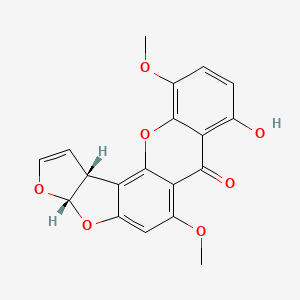

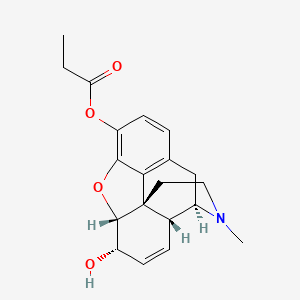

![(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)

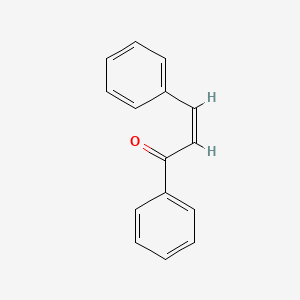

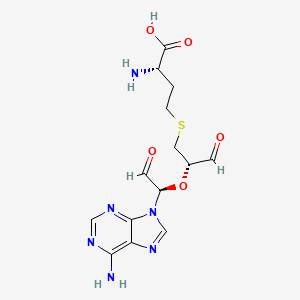

![5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-on](/img/structure/B1234227.png)

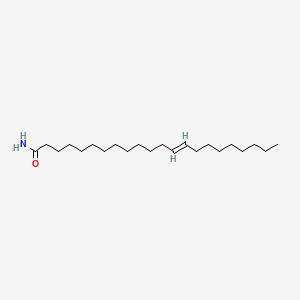

![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B1234230.png)